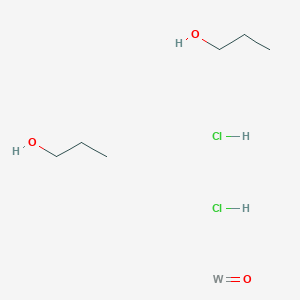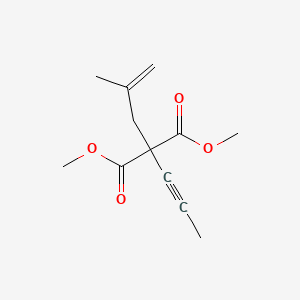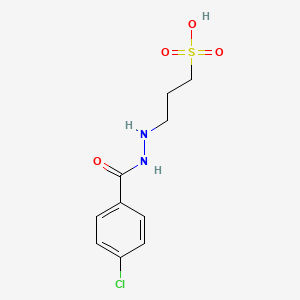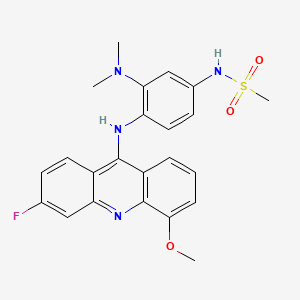
N'-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chlorophenyl group attached to a benzyl moiety, which is further linked to a dimethylformamidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(alpha-(4-Bromophenyl)benzyl)-N,N-dimethylformamidine
- N’-(alpha-(4-Fluorophenyl)benzyl)-N,N-dimethylformamidine
- N’-(alpha-(4-Methylphenyl)benzyl)-N,N-dimethylformamidine
Uniqueness
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and can influence its biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorophenyl derivative may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
101398-51-0 |
|---|---|
Formule moléculaire |
C16H17ClN2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
N'-[(4-chlorophenyl)-phenylmethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H17ClN2/c1-19(2)12-18-16(13-6-4-3-5-7-13)14-8-10-15(17)11-9-14/h3-12,16H,1-2H3 |
Clé InChI |
GCOVWSRXZCWSIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


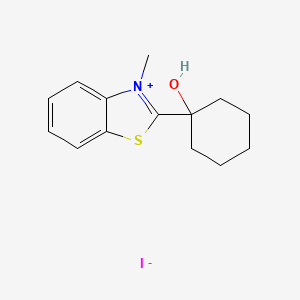
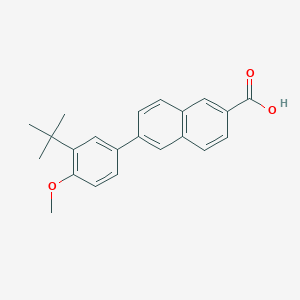
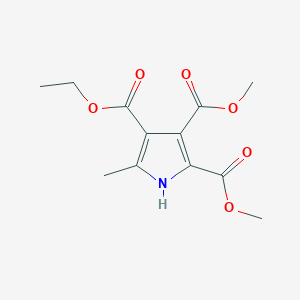
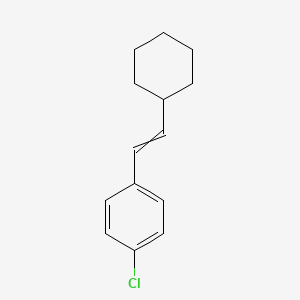
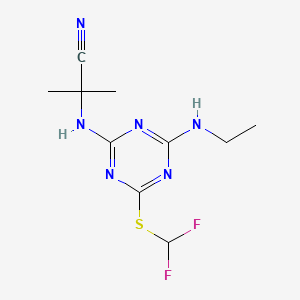

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


